Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate

CAS No.: 898753-22-5

Cat. No.: VC2292662

Molecular Formula: C16H20F2O3

Molecular Weight: 298.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898753-22-5 |

|---|---|

| Molecular Formula | C16H20F2O3 |

| Molecular Weight | 298.32 g/mol |

| IUPAC Name | ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate |

| Standard InChI | InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 |

| Standard InChI Key | KVSVHCRYRYTMIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F |

Introduction

Molecular Structure and Properties

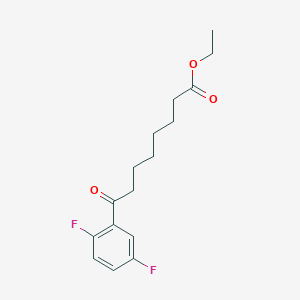

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate possesses a distinct molecular structure consisting of an ethyl ester group connected to an eight-carbon chain with a ketone functionality at position 8. The ketone group is attached to a 2,5-difluorophenyl moiety, where fluorine atoms are positioned at the 2 and 5 positions of the benzene ring. This specific arrangement contributes to the compound's unique chemical and physical properties, making it relevant for various applications in chemical research and development.

The compound is characterized by the molecular formula C₁₆H₂₀F₂O₃ and has a molecular weight of 298.32 g/mol. It belongs to the broader class of carboxylic acids with aldehyde or ketone functions but without other oxygen functions. The presence of fluorine atoms at specific positions on the phenyl ring contributes to the compound's distinctive reactivity profile and potential applications.

Physical and Chemical Identifiers

The compound's identification and characterization are supported by several standardized chemical identifiers, which are essential for database referencing and chemical cataloging. These identifiers enable researchers to precisely locate and reference this compound in various chemical databases and literature.

Table 1: Physical and Chemical Properties of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate

| Property | Value |

|---|---|

| CAS Number | 898753-22-5 |

| IUPAC Name | ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate |

| Molecular Formula | C₁₆H₂₀F₂O₃ |

| Molecular Weight | 298.32 g/mol |

| Standard InChI | InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 |

| Standard InChIKey | KVSVHCRYRYTMIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)F)F |

| PubChem Compound ID | 24727399 |

The compound's structure features three oxygen atoms: one in the ketone group and two in the ethyl ester moiety. The presence of two fluorine atoms at positions 2 and 5 of the phenyl ring distinguishes this compound from its structural analogs and influences its chemical behavior and potential applications.

Applications and Research Context

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate has potential applications across multiple fields, primarily due to its unique structural features and chemical properties. While specific research on this exact compound is limited in the available literature, studies on similar compounds suggest several potential applications.

Pharmaceutical Applications

Compounds containing fluorinated aromatic rings are often of interest in pharmaceutical research due to the unique properties fluorine imparts, including:

-

Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites.

-

Improved lipophilicity: Fluorinated compounds often exhibit altered membrane permeability.

-

Modified binding interactions: Fluorine atoms can influence hydrogen bonding and protein binding.

These properties suggest potential utility in drug discovery and development, where the 2,5-difluorophenyl moiety might contribute to specific pharmacological activities.

Research and Development

In research settings, Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate may serve as:

-

An intermediate in the synthesis of more complex molecules

-

A model compound for studying structure-activity relationships

-

A building block for constructing libraries of compounds with potential biological activity

The ester functionality provides a convenient handle for further chemical modifications, enabling the generation of derivatives with diverse properties and potential applications.

Structural Comparison with Related Compounds

Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is part of a family of structurally related compounds that differ primarily in the position of substituents on the phenyl ring or the nature of these substituents. Comparing these analogs provides insights into how subtle structural variations affect physical properties and potential applications.

Table 2: Comparison of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | 898753-22-5 | C₁₆H₂₀F₂O₃ | 298.32 | Reference compound |

| Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate | 898753-12-3 | C₁₆H₂₀F₂O₃ | 298.32 | Fluorine at positions 2,4 instead of 2,5 |

| Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | 898753-04-3 | C₁₆H₂₀F₂O₃ | 298.32 | Fluorine at positions 2,3 instead of 2,5 |

| Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | 898778-20-6 | C₁₆H₂₀Cl₂O₃ | 331.20 | Chlorine instead of fluorine at positions 2,5 |

This comparison illustrates how isomeric compounds with different substitution patterns (e.g., 2,5-difluoro vs. 2,4-difluoro vs. 2,3-difluoro) maintain identical molecular formulas and weights but potentially differ in their physical properties and chemical behavior due to the spatial arrangement of substituents. Similarly, replacing fluorine with chlorine (as in the 2,5-dichlorophenyl analog) increases the molecular weight while potentially altering electronic properties, lipophilicity, and biological activities .

Structure-Property Relationships

The position of fluorine atoms on the phenyl ring significantly influences the compound's electronic properties and reactivity. For instance:

-

2,5-Difluorophenyl substitution (as in the title compound) creates a specific electronic distribution that affects the reactivity of the adjacent ketone group.

-

2,4-Difluorophenyl substitution may result in different electronic effects due to the para position of one fluorine relative to the ketone.

-

2,3-Difluorophenyl substitution concentrates the electron-withdrawing effects on one side of the ring.

These variations in substitution patterns can be exploited to fine-tune properties for specific applications, particularly in medicinal chemistry where subtle structural changes can significantly impact biological activity .

Future Research Directions

The current literature on Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate reveals several gaps in knowledge that could be addressed through future research:

-

Detailed synthesis and optimization studies specific to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate

-

Comprehensive physical property determinations, including solubility profiles, stability studies, and spectroscopic characterizations

-

Systematic evaluation of biological activities, particularly in comparison with structural analogs

-

Structure-activity relationship studies to determine the significance of the 2,5-difluorophenyl moiety in various applications

Addressing these research gaps would provide a more complete understanding of this compound's potential utility across various fields and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume